

# Controlling impurity formation in Citalopram intermediate synthesis

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## Compound of Interest

Compound Name: 5-Acetyl-1,3-dihydro-2-benzofuran-1-one

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## Technical Support Center: Citalopram API Synthesis

### Subject: Controlling Impurity Formation in Citalopram Intermediate Synthesis

Ticket ID: CIT-API-LVL3 Support Level: Tier 3 (Senior Process Chemistry) Status: Open

## Executive Summary

This technical guide addresses critical quality attributes in the synthesis of Citalopram Hydrobromide, specifically focusing on the control of process-related impurities defined by European Pharmacopoeia (EP) and USP monographs. The synthesis of Citalopram generally follows a "one-pot" or sequential Grignard addition to 5-cyanophthalide, followed by acid-mediated cyclization.<sup>[1][2][3]</sup>

Our analysis identifies three Critical Process Parameters (CPPs) that drive the impurity profile:

- Grignard Selectivity: Controlling the sequential addition to prevent bis-aryl impurities.
- Cyclization Conditions: Preventing nitrile hydrolysis (Impurity A) during ring closure.
- N-Methylation Integrity: Managing desmethyl analogs (Impurity E/Desmethyl).

## Module 1: Grignard Reaction Troubleshooting

Target Intermediate: Citalopram Diol (4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile)[4]

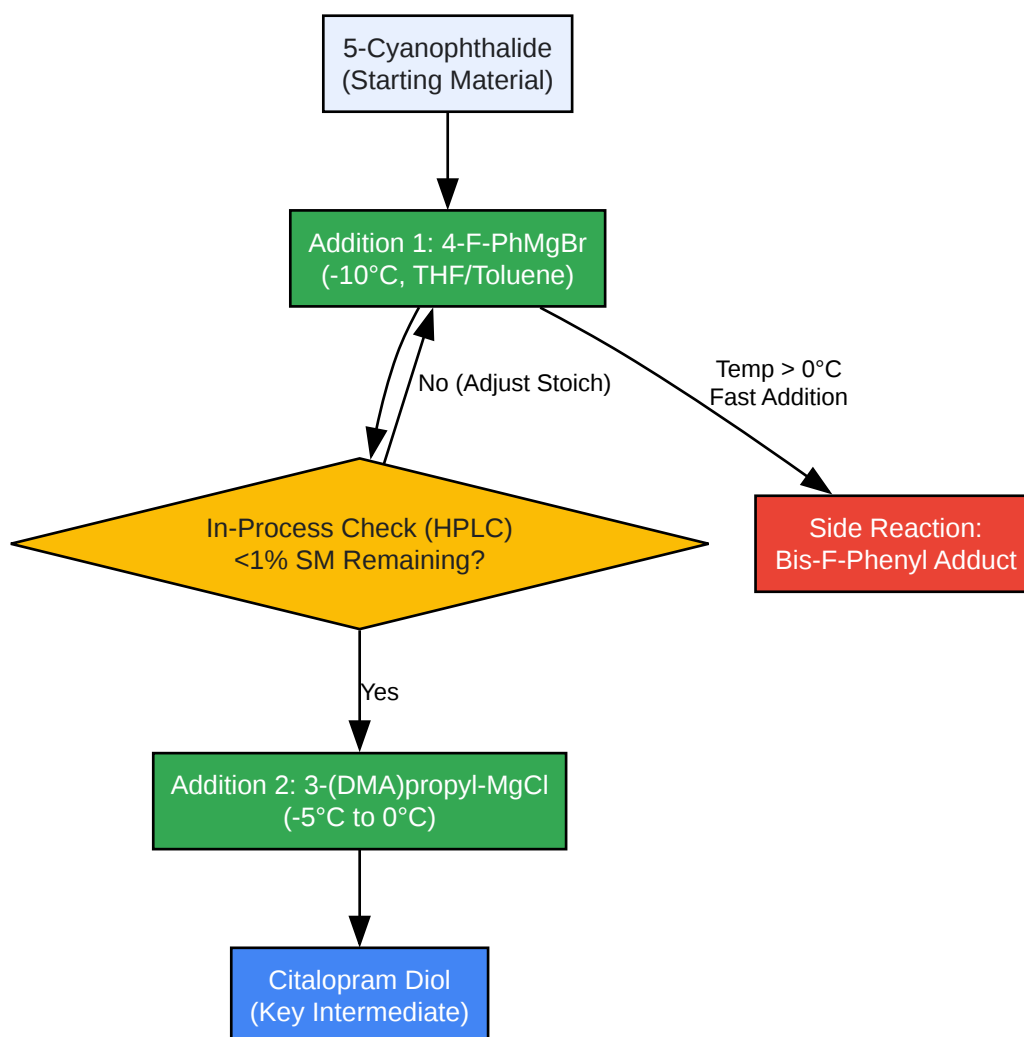
### The Issue: "Twin-Peak" Impurities & Low Yield

Symptom: HPLC analysis of the diol intermediate shows significant levels of "Bis-fluorophenyl" adducts or unreacted 5-cyanophthalide. Root Cause: The reaction of 5-cyanophthalide involves a delicate balance. The hemiacetal equilibrium of the phthalide can lead to ring-opening issues if the first Grignard reagent (4-Fluorophenylmagnesium bromide, F-PhMgBr) is added too quickly or at elevated temperatures.

### Troubleshooting Protocol

Parameter	Specification	Technical Rationale
Temperature (Addn 1)	-10°C to -5°C	Critical: Higher temperatures (>0°C) promote Wurtz coupling and over-addition, leading to the bis-fluorophenyl impurity (Impurity D precursor).
Stoichiometry	1.25 - 1.35 eq	A slight excess of F-PhMgBr is required to shift the equilibrium, but >1.5 eq increases the risk of double addition.
Reagent Quality	Freshly Prepared	Grignard reagents aged >48h often contain dimeric impurities. Titrate immediately before use.
Mode of Addition	Reverse Addition	Recommendation: Add the Grignard reagent to the phthalide solution. This maintains a low local concentration of the nucleophile, favoring mono-addition.

## Visual Workflow: Sequential Grignard Control



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Figure 1: Sequential Grignard addition workflow emphasizing temperature control points to prevent bis-aryl impurity formation.

## Module 2: Cyclization & Impurity A Control

Target Step: Ring Closure to Isobenzofuran Critical Impurity: Citalopram Impurity A (1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide).<sup>[4][5][6][7]</sup>

### The Issue: Hydrolysis of the Cyano Group

Symptom: During the acid-catalyzed cyclization of the Diol, the nitrile group (CN) partially hydrolyzes to the amide (CONH<sub>2</sub>). This is chemically very similar to Citalopram and difficult to

remove via crystallization. Root Cause: The use of strong mineral acids (H<sub>2</sub>SO<sub>4</sub>, H<sub>3</sub>PO<sub>4</sub>) at high temperatures (>80°C) catalyzes the hydration of the nitrile.

## Troubleshooting Protocol

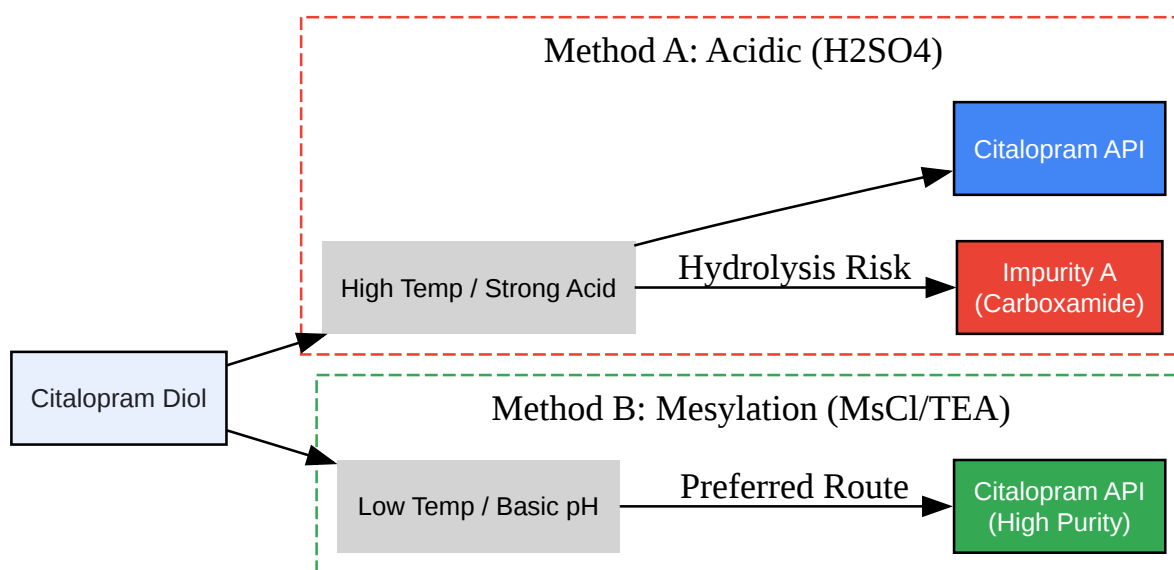
### Method A: Acid Cyclization (Traditional)

- Optimization: Use 70% H<sub>2</sub>SO<sub>4</sub> rather than concentrated.
- Temperature Limit: Strictly maintain 60°C ± 2°C. Do not exceed 65°C.
- Quenching: Quench immediately into ice-water/ammonia once HPLC indicates diol consumption (<0.5%). Prolonged exposure promotes hydrolysis.

### Method B: Labile Ester Cyclization (Advanced/Preferred)

- Mechanism: Convert the primary alcohol of the diol to a mesylate (using Methanesulfonyl chloride/TEA), which then undergoes intramolecular displacement by the benzylic alcohol.
- Benefit: This reaction proceeds at low temperature (0-20°C) and basic pH, completely eliminating the risk of acid-catalyzed nitrile hydrolysis (Impurity A).

## Comparative Impurity Pathways



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Figure 2: Comparison of cyclization methodologies. Method B (Mesylation) avoids the thermodynamic trap of nitrile hydrolysis.

## Module 3: Scavenging Desmethyl Impurities

Target Impurity: Desmethyl Citalopram (Impurity E/Desmethyl).[8]

### The Issue: Incomplete Methylation

Symptom: Final API contains 0.2 - 0.5% of the N-desmethyl analog. This often originates from the quality of the dimethylaminopropyl Grignard reagent or degradation during workup.

Solution: If the impurity is detected in the crude base, do not attempt to recrystallize immediately. It co-crystallizes.

### Corrective Action: The "Methylation Polish"

Before salt formation (HBr/Oxalate), treat the crude Citalopram base with Formaldehyde (aq) and Formic Acid (Eschweiler-Clarke conditions).

- Reaction: Heat crude base with 37% HCHO and HCOOH at 80°C for 2 hours.
- Mechanism: This converts any secondary amine (desmethyl impurity) back into the tertiary amine (Citalopram).
- Result: Reduces Desmethyl content to <0.05% (Limit of Detection).

### Frequently Asked Questions (FAQ)

Q: Why does the reaction mixture turn dark black during the Grignard addition? A: A dark color is typical of organomagnesium reactions involving copper or conjugated systems, but a pitch black tar suggests polymerization. This usually indicates the temperature spiked above 10°C. Ensure your cooling jacket is active and addition is dropwise.

Q: Can I remove Impurity A (Amide) by recrystallization? A: It is extremely difficult. Impurity A is isostructural with Citalopram. If Impurity A > 0.5%, the most cost-effective salvage is to

hydrolyze the batch completely to the acid (Impurity B) and discard, or attempt rigorous column chromatography. Prevention (Module 2) is the only viable strategy.

Q: What is the EP limit for the "Didemethyl" impurity? A: While specific limits vary by monograph version, the general limit for unspecified impurities is 0.10%. Didemethyl citalopram is significantly more polar; if you see it, check your aqueous workup pH. It should remain in the aqueous phase at pH 4-5.

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